molecular formula C9H9F2NS B13168482 2,2-Difluoro-2-(2-methylphenyl)ethanethioamide

2,2-Difluoro-2-(2-methylphenyl)ethanethioamide

Cat. No.: B13168482
M. Wt: 201.24 g/mol
InChI Key: VHQPOCPHHZSPPM-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-methylphenyl)ethanethioamide is a fluorinated organic compound with the molecular formula C9H9F2NS and a molecular weight of 201.24 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2-methylphenyl)ethanethioamide typically involves the reaction of 2,2-difluoroethylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-methylphenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Difluoro-2-(2-methylphenyl)ethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-methylphenyl)ethanethioamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The thioamide group can form covalent bonds with nucleophilic sites in proteins, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(2-methylphenyl)ethanethioamide stands out due to its unique combination of fluorine atoms and a thioamide group, which imparts distinct reactivity and selectivity. This makes it a valuable compound for specialized applications in various fields .

Properties

Molecular Formula

C9H9F2NS

Molecular Weight

201.24 g/mol

IUPAC Name

2,2-difluoro-2-(2-methylphenyl)ethanethioamide

InChI

InChI=1S/C9H9F2NS/c1-6-4-2-3-5-7(6)9(10,11)8(12)13/h2-5H,1H3,(H2,12,13)

InChI Key

VHQPOCPHHZSPPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(=S)N)(F)F

Origin of Product

United States

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